molecular formula C11H8BrNO4 B13716539 5-(2-Bromo-4-methoxyphenyl)isoxazole-3-carboxylic Acid

5-(2-Bromo-4-methoxyphenyl)isoxazole-3-carboxylic Acid

Cat. No.: B13716539
M. Wt: 298.09 g/mol
InChI Key: ZTDHTWYSIVYODT-UHFFFAOYSA-N
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Description

5-(2-Bromo-4-methoxyphenyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a 2-bromo-4-methoxyphenyl group at position 5 and a carboxylic acid group at position 3. This structure combines electronic and steric effects from the bromine (electron-withdrawing) and methoxy (electron-donating) substituents, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C11H8BrNO4

Molecular Weight

298.09 g/mol

IUPAC Name

5-(2-bromo-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C11H8BrNO4/c1-16-6-2-3-7(8(12)4-6)10-5-9(11(14)15)13-17-10/h2-5H,1H3,(H,14,15)

InChI Key

ZTDHTWYSIVYODT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=NO2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-(2-Bromo-4-methoxyphenyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The isoxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction reactions can lead to different oxidation states of the isoxazole ring.

Scientific Research Applications

5-(2-Bromo-4-methoxyphenyl)isoxazole-3-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Bromo-4-methoxyphenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets. The isoxazole ring can bind to various enzymes or receptors, modulating their activity. The bromo and methoxy groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Electronic Effects

The compound’s properties are influenced by substituents on the phenyl ring and isoxazole core. Key comparisons include:

Table 1: Substituent Effects on Isoxazole-3-carboxylic Acid Derivatives
Compound Name Substituent Position/Type Key Properties/Reactivity Reference
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid (11g) 4-methoxy (para) on phenyl Higher solubility due to para-methoxy; less steric hindrance
5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid (11e) 2-methoxy (ortho) on phenyl Increased steric bulk; potential for intramolecular H-bonding
5-(4-Nitrophenyl)isoxazole-3-carboxylic acid (11h) 4-nitro (para) on phenyl Electron-withdrawing nitro group enhances acidity of carboxylic acid
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid Bromo (para) on phenyl; methyl at isoxazole-3 Methyl group reduces solubility; bromine enhances stability

Key Observations :

  • Bromine vs.
  • Carboxylic Acid Position : Derivatives with carboxylic acid at isoxazole-3 (e.g., target compound) exhibit stronger intermolecular interactions than those at position 4, affecting crystallinity and melting points .

Hydrogenation Behavior :

  • Isoxazole rings with electron-donating groups (e.g., methoxy) resist hydrogenation, while electron-withdrawing groups (e.g., nitro) facilitate ring-opening. For instance, 5-(benzoyloxymethyl)isoxazole derivatives undergo complete N-O bond cleavage under Pd/C catalysis, forming Z-aminoketones .

Physical and Chemical Properties

Predicted properties from analogs suggest:

  • Density : ~1.47 g/cm³ (similar to methyl 5-(4-bromophenyl)isoxazole-3-carboxylate) .
  • Acidity : The carboxylic acid group (pKa ~2–3) is more acidic than ester derivatives (e.g., ethyl esters in ), enhancing water solubility .
  • Thermal Stability : Bromine and methoxy groups increase thermal stability compared to fluorine-substituted analogs (e.g., 5-(4-fluorophenyl) derivatives) .

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